molecular formula C10H14O2 B3058182 4-(2-Ethoxyethyl)phenol CAS No. 88318-14-3

4-(2-Ethoxyethyl)phenol

Cat. No.: B3058182
CAS No.: 88318-14-3
M. Wt: 166.22 g/mol
InChI Key: PVJBTJCXIGHIAO-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)phenol is an organic compound belonging to the phenol family. It consists of a phenol group substituted with a 2-ethoxyethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Mode of Action

The compound interacts with its targets, primarily the receptors of angiotensin II, and blocks their action This results in the relaxation of blood vessels, thereby reducing blood pressure

Biochemical Pathways

The biochemical pathways affected by 4-(2-Ethoxyethyl)phenol are primarily related to the regulation of blood pressure. By blocking the action of angiotensin II, it affects the renin-angiotensin system, a key regulatory pathway for blood pressure . The downstream effects include the relaxation of blood vessels and reduction of blood pressure.

Result of Action

The primary molecular effect of this compound’s action is the blocking of angiotensin II receptors, leading to a decrease in blood pressure . On a cellular level, this results in the relaxation of vascular smooth muscle cells. The overall effect is a reduction in hypertension, making it beneficial for patients with high blood pressure.

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules, but specific interactions involving 4-(2-Ethoxyethyl)phenol have not been reported .

Cellular Effects

Phenolic compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects of this compound on these processes have not been documented.

Molecular Mechanism

It is possible that this compound could interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, but these potential mechanisms have not been confirmed .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. This includes data on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. While phenolic compounds can interact with various enzymes and cofactors and can influence metabolic flux and metabolite levels, specific interactions involving this compound have not been identified .

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins and could influence its localization or accumulation, but these possibilities have not been confirmed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process generally includes the purification of the product through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as sodium dichromate or potassium permanganate.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reactions include nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, potassium permanganate, and Fremy’s salt.

    Reduction: Sodium borohydride and tin(II) chloride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, and halogenated derivatives of this compound.

Scientific Research Applications

4-(2-Ethoxyethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    4-(2-Methoxyethyl)phenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethylphenol: Lacks the ethoxyethyl substituent.

    4-(2-Hydroxyethyl)phenol: Contains a hydroxyethyl group instead of an ethoxyethyl group.

Uniqueness: 4-(2-Ethoxyethyl)phenol is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(2-ethoxyethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBTJCXIGHIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607095
Record name 4-(2-Ethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88318-14-3
Record name 4-(2-Ethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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